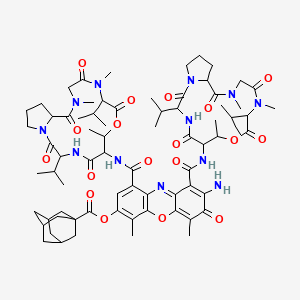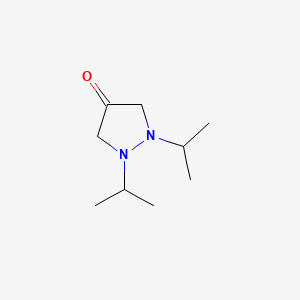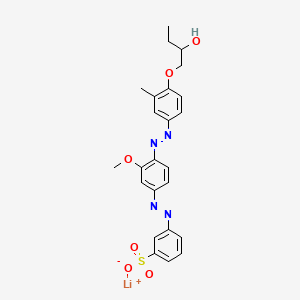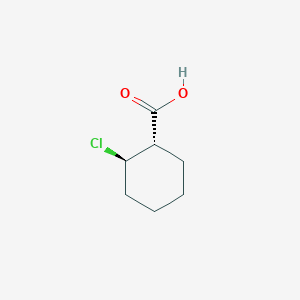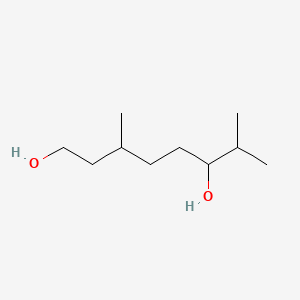
Phosphonic acid, bis(nonylphenyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, bis(nonylphenyl) ester is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonic acid group bonded to two nonylphenyl groups. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphonic acid, bis(nonylphenyl) ester can be synthesized through several methods. One common approach involves the reaction of nonylphenol with phosphorus trichloride, followed by hydrolysis. The reaction typically occurs under controlled conditions, with the use of solvents such as toluene or dichloromethane. The reaction is exothermic and requires careful temperature control to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency and yield. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, bis(nonylphenyl) ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The nonylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonic esters. These products have distinct chemical properties and can be used in different applications .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, bis(nonylphenyl) ester has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used as an additive in lubricants, plasticizers, and flame retardants.
Wirkmechanismus
The mechanism of action of phosphonic acid, bis(nonylphenyl) ester involves its interaction with specific molecular targets. The phosphonic acid group can form strong bonds with metal ions, making it effective in chelation and catalysis. The nonylphenyl groups provide hydrophobic interactions, enhancing the compound’s solubility in organic solvents. These interactions contribute to its effectiveness in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphoric acid, bis(nonylphenyl) ester
- Phosphinic acid, bis(nonylphenyl) ester
- Phosphonic acid, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, bis(nonylphenyl) ester is unique due to its specific combination of phosphonic acid and nonylphenyl groups. This combination provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. Compared to similar compounds, it offers enhanced stability and reactivity under different conditions .
Eigenschaften
CAS-Nummer |
26569-08-4 |
|---|---|
Molekularformel |
C30H46O3P+ |
Molekulargewicht |
485.7 g/mol |
IUPAC-Name |
bis(4-nonylphenoxy)-oxophosphanium |
InChI |
InChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1 |
InChI-Schlüssel |
VUDFMCAHIGWOMF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





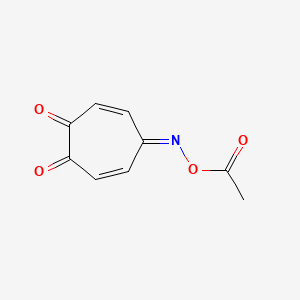
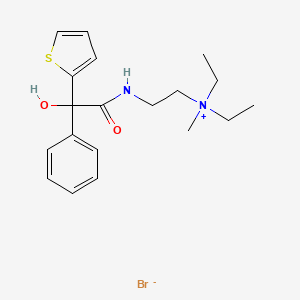
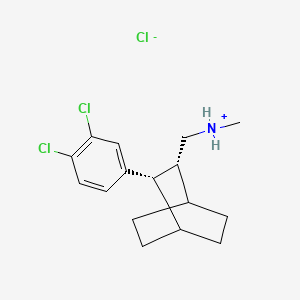
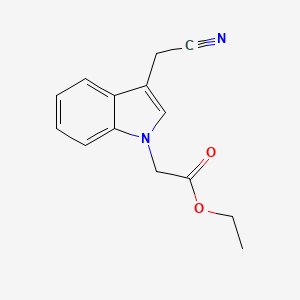
![3-(2,6-Dimethylmorpholin-4-yl)-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13755886.png)
